molecular formula C10H20N2O2 B563533 N-Boc-N-methylpiperazine-d8 CAS No. 1189436-83-6

N-Boc-N-methylpiperazine-d8

Cat. No.: B563533
CAS No.: 1189436-83-6
M. Wt: 208.331
InChI Key: CJDYFMIDIQXELO-YEBVBAJPSA-N
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Description

N-Boc-N-methylpiperazine-d8 is a deuterated derivative of N-Boc-N-methylpiperazine. It is a stable isotope-labeled compound, where eight hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-methylpiperazine-d8 involves the deuteration of N-Boc-N-methylpiperazine. The common method includes treating the starting material with deuterating agents such as deuterium gas or sodium deuteride. The reaction typically proceeds under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to obtain the desired product with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-methylpiperazine-d8 undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although the presence of deuterium may influence the reaction kinetics and mechanisms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives of this compound.

Scientific Research Applications

N-Boc-N-methylpiperazine-d8 has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-N-methylpiperazine-d8 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the molecule provide unique properties that allow researchers to study reaction mechanisms and metabolic pathways with high precision. The molecular targets and pathways involved depend on the specific application and experimental conditions .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-N-methylpiperazine: The non-deuterated counterpart of N-Boc-N-methylpiperazine-d8.

    N-Boc-piperazine-d8: Another deuterated derivative with similar applications.

    N-Methylpiperazine-d8: A related compound with deuterium labeling but without the Boc protecting group.

Uniqueness

This compound is unique due to its high isotopic purity and the presence of the Boc protecting group, which provides stability and allows for selective reactions. The deuterium labeling enhances its utility in NMR spectroscopy and metabolic studies, making it a valuable tool in scientific research .

Properties

IUPAC Name

tert-butyl 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3/i5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDYFMIDIQXELO-YEBVBAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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